molecular formula C20H30F2O B14365559 1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol CAS No. 91460-66-1

1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol

Cat. No.: B14365559
CAS No.: 91460-66-1
M. Wt: 324.4 g/mol
InChI Key: OSOZCEJDQDERKG-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol is an organic compound characterized by the presence of a cyclohexane ring substituted with a 3,4-difluorophenyl group and an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the 3,4-Difluorophenyl Group: The 3,4-difluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4-difluorobenzene and an appropriate alkylating agent.

    Attachment of the Octyl Chain: The octyl chain can be attached through a Grignard reaction, where an octyl magnesium bromide reacts with the cyclohexanone intermediate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Difluorophenyl)ethan-1-one: A related compound with a similar phenyl group but different functional groups.

    4-Octylcyclohexanol: A compound with a similar cyclohexane ring and octyl chain but lacking the difluorophenyl group.

Uniqueness

1-(3,4-Difluorophenyl)-4-octylcyclohexan-1-ol is unique due to the presence of both the 3,4-difluorophenyl group and the octyl chain, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.

Properties

CAS No.

91460-66-1

Molecular Formula

C20H30F2O

Molecular Weight

324.4 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-4-octylcyclohexan-1-ol

InChI

InChI=1S/C20H30F2O/c1-2-3-4-5-6-7-8-16-11-13-20(23,14-12-16)17-9-10-18(21)19(22)15-17/h9-10,15-16,23H,2-8,11-14H2,1H3

InChI Key

OSOZCEJDQDERKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCC(CC1)(C2=CC(=C(C=C2)F)F)O

Origin of Product

United States

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